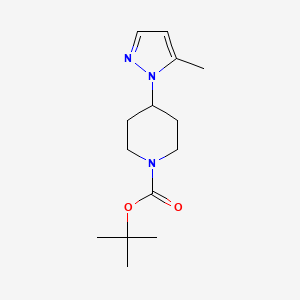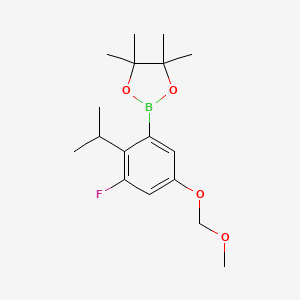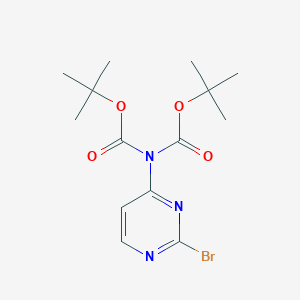
Di-tert-butyl (2-bromopyrimidin-4-yl)iminodicarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidodicarbonic acid, 2-(2-bromo-4-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a bromine atom and ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidodicarbonic acid, 2-(2-bromo-4-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester typically involves multiple steps, starting with the preparation of the pyrimidine ring. The bromination of the pyrimidine ring is achieved using bromine or a brominating agent under controlled conditions. The esterification process involves the reaction of the brominated pyrimidine with imidodicarbonic acid and tert-butyl alcohol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Imidodicarbonic acid, 2-(2-bromo-4-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Aplicaciones Científicas De Investigación
Imidodicarbonic acid, 2-(2-bromo-4-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of imidodicarbonic acid, 2-(2-bromo-4-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ester groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Imidodicarbonic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester
- Imidodicarbonic acid, 2-(2-fluoro-4-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester
- Imidodicarbonic acid, 2-(2-iodo-4-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester
Uniqueness
The uniqueness of imidodicarbonic acid, 2-(2-bromo-4-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester lies in the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.
Propiedades
Fórmula molecular |
C14H20BrN3O4 |
|---|---|
Peso molecular |
374.23 g/mol |
Nombre IUPAC |
tert-butyl N-(2-bromopyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C14H20BrN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)9-7-8-16-10(15)17-9/h7-8H,1-6H3 |
Clave InChI |
XAMCMNUERUSOEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C1=NC(=NC=C1)Br)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


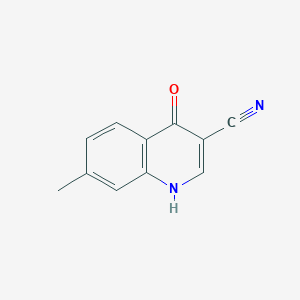

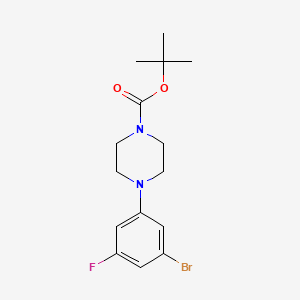

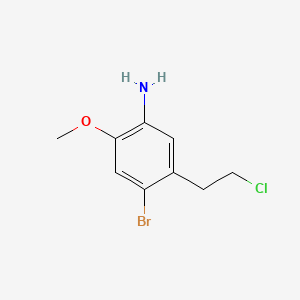

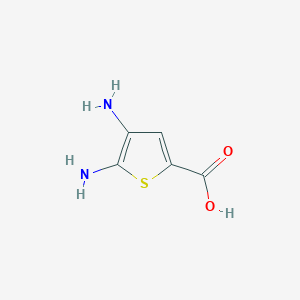
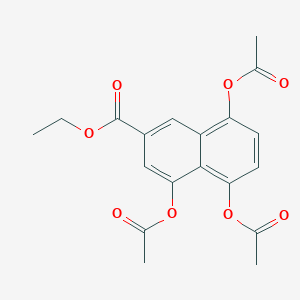
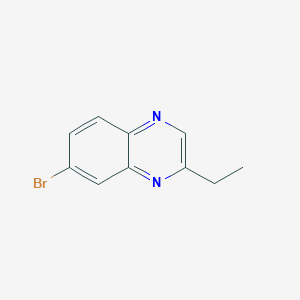
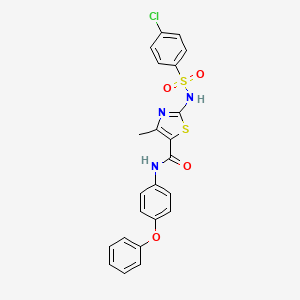
![2,3-Dihydropyrazolo[5,1-b]oxazole-3-methanol](/img/structure/B13926737.png)
